

A Technical Guide to the Spectroscopic Analysis and Characterization of Nafcillin

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Compound of Interest

Compound Name: Nafcillin

Cat. No.: B1677895

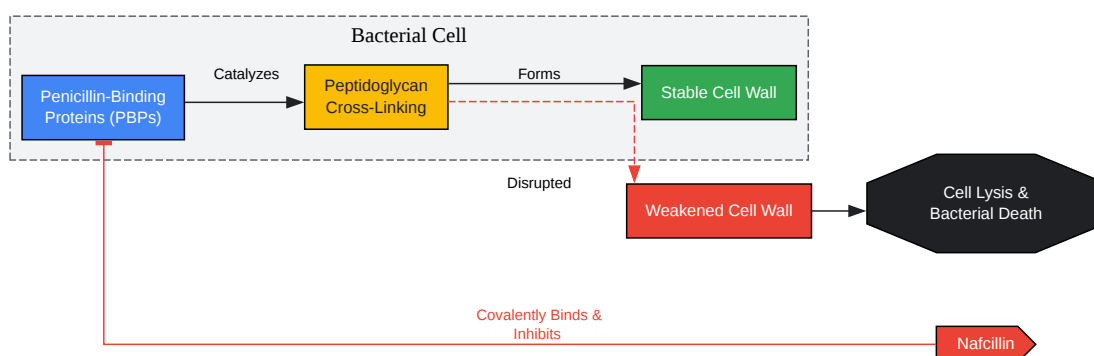
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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic methods used for the analysis and characterization of **Nafcillin**, a beta-lactamase-resistant penicillin antibiotic. Key analytical techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. For each method, this guide presents characteristic spectral data, detailed experimental protocols, and the underlying principles of their application to **Nafcillin**. Furthermore, this guide illustrates **Nafcillin**'s mechanism of action and a general experimental workflow using logical diagrams to support drug development and quality control professionals.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Nafcillin is a narrow-spectrum beta-lactam antibiotic effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. Its bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall. Like other penicillin-class antibiotics, **Nafcillin** targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall renders the bacterium susceptible to osmotic lysis, leading to cell death.



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Caption: **Nafcillin**'s mechanism of action pathway.

Spectroscopic Characterization

The definitive characterization of **Nafcillin** relies on a combination of spectroscopic techniques. Each method provides unique structural information, which, when combined, confirms the identity, purity, and integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of **Nafcillin** and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is commonly used, typically in conjunction with liquid chromatography (LC-MS).

Table 1: Key Mass Spectrometric Data for **Nafcillin**

Parameter	Ion Mode	Observed m/z	Source
Molecular Weight	-	414.5 g/mol	[1]
Molecular Ion	Negative ESI	413.2 [(M-H) ⁻]	[2]
Protonated Ion	Positive ESI	415.26 [(M+H) ⁺]	
Sodium Adduct	Positive ESI	437.1152 [(M+Na) ⁺]	
Major Fragments	Positive ESI	199, 256	[2]

Note: Fragmentation patterns of penicillins often involve the characteristic cleavage of the β -lactam ring.[3][4]

- Sample Preparation: Accurately weigh and dissolve the **Nafcillin** sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 10-100 $\mu\text{g/mL}$. For plasma or serum samples, perform a protein precipitation step by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, and centrifuging to collect the supernatant.[5]
- Chromatographic Separation:
 - System: An ultra-high performance liquid chromatography (UHPLC) system.[6]
 - Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm particle size).[6]
 - Mobile Phase A: Water with 0.1% formic acid.[6]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
 - Gradient: A linear gradient appropriate for separating **Nafcillin** from impurities, typically starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over a run time of 5-10 minutes.
 - Flow Rate: 0.4 mL/min.[6]
 - Injection Volume: 1-5 μL .

- Mass Spectrometric Detection:
 - System: A triple quadrupole mass spectrometer.[5]
 - Ionization: Electrospray ionization (ESI), operated in both positive and negative modes to capture comprehensive data.[7]
 - Scan Mode: Perform an initial full scan analysis (e.g., m/z 100-800) to identify the parent ions.
 - MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scans to generate fragmentation data for structural confirmation.[8] Set collision energy (e.g., 15-30 eV) to induce fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Nafcillin**, enabling unambiguous structure confirmation and assignment of stereochemistry. Experiments are typically conducted in a deuterated solvent like DMSO-d₆.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for **Nafcillin**

Atom Position (Exemplary)	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Source
Methyne (-CH) at β-lactam ring	5.53	66.9	[2]
Thiazolidine Ring H	4.38 - 5.74	58.2 - 75.0	[2][9]
Methyl Groups (-CH ₃)	1.45 - 1.67	~20 - 30	[9][10]
Ethoxy Group (-OCH ₂ CH ₃)	~4.0-4.5 (CH ₂), ~1.4 (CH ₃)	~60-70 (CH ₂), ~15 (CH ₃)	[10]
Aromatic Hydrogens (Ar-H)	~7.0 - 8.5	~110 - 160	[10]
Carbonyls (C=O)	-	~160 - 180	[11]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

- Sample Preparation: Dissolve approximately 5-10 mg of the **Nafcillin** sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[\[12\]](#)
 - Temperature: Set the probe temperature to a constant value, typically 298 K.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum. A PENDANT or DEPT experiment can be run to differentiate between CH, CH_2 , and CH_3 groups.[\[2\]](#)
 - 2D NMR (Optional): For complete structural assignment, acquire two-dimensional spectra such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).[\[13\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Nafcillin** molecule. The presence of characteristic absorption bands for amide, carboxylic acid, β -lactam, and aromatic moieties confirms the compound's identity.

Table 3: Characteristic Infrared Absorption Bands for **Nafcillin**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Source
O-H (Carboxylic Acid)	Stretching, H-bonded	3300 - 2500 (Broad)	[14]
N-H (Amide)	Stretching	~3400 - 3300	[14]
C-H (Aromatic)	Stretching	3100 - 3000	[15]
C-H (Aliphatic)	Stretching	3000 - 2850	[15]
C=O (β-Lactam)	Stretching	~1760 - 1780	[16][17]
C=O (Amide I)	Stretching	~1680 - 1650	[16][17]
C=O (Carboxylic Acid)	Stretching	~1725 - 1700	[15]
C=C (Aromatic)	Stretching	~1600 and ~1475	[15]

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the **Nafcillin** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid **Nafcillin** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - System: A Fourier-Transform Infrared (FTIR) spectrometer.[14]

- Background: Collect a background spectrum of either the empty sample compartment (for KBr) or the clean, empty ATR crystal.
- Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
- Range: Scan from 4000 cm^{-1} to 400 cm^{-1} .^[14]
- Resolution: Set the resolution to 4 cm^{-1} .^[18] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of **Nafcillin**, often as a detection method for High-Performance Liquid Chromatography (HPLC). The naphthalene and other chromophoric groups in the molecule give rise to characteristic UV absorbance.

Table 4: UV-Visible Spectroscopic Data for **Nafcillin**

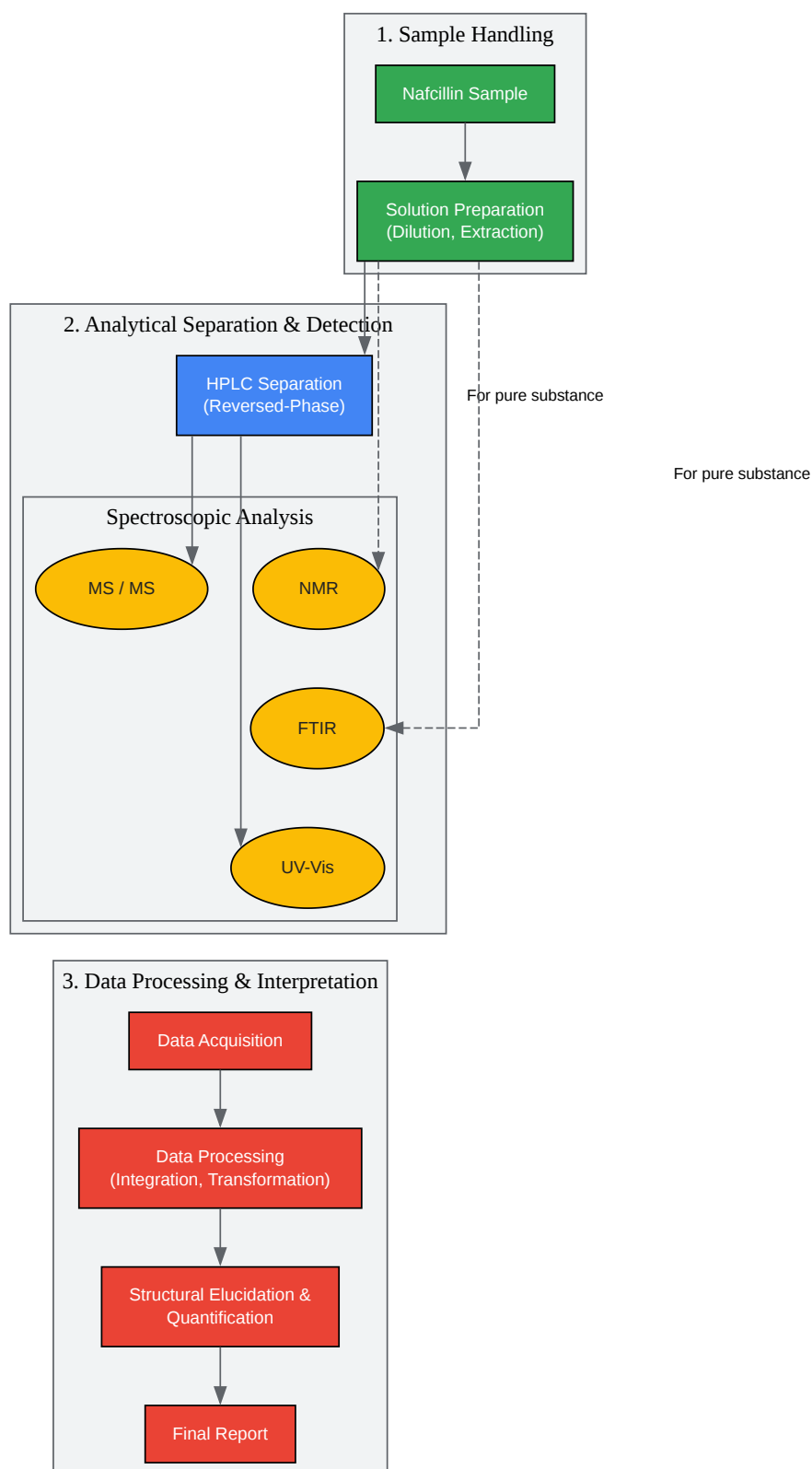
Parameter	Wavelength (nm)	Solvent/System	Source
Detection Wavelength	224	HPLC (Mobile Phase)	
Detection Wavelength	225	HPLC (Mobile Phase)	^[2]
Expected λ_{max} Region	220 - 290	Aqueous/Organic	Inferred from related penicillins ^{[19][20]}

- Sample Preparation:
 - Prepare a stock solution of **Nafcillin** by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol, water, or a buffer solution) in a volumetric flask to a concentration of $\sim 100\text{ }\mu\text{g/mL}$.
 - Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 $\mu\text{g/mL}$) by serially diluting the stock solution.
 - Prepare a blank solution containing only the solvent.
- Instrument Setup:

- System: A dual-beam UV-Vis spectrophotometer.[21]
- Cuvettes: Use 1 cm path length matched quartz cuvettes.
- Data Acquisition:
 - Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm against the solvent blank to determine the wavelength of maximum absorbance (λ_{max}).
 - Calibration Curve: Measure the absorbance of each calibration standard at the determined λ_{max} . Plot absorbance versus concentration to create a calibration curve and determine its linearity (R^2 value).
 - Sample Analysis: Measure the absorbance of the unknown sample solution at λ_{max} and calculate its concentration using the calibration curve.

Integrated Experimental Workflow

The comprehensive characterization of a **Nafcillin** sample, whether for structural confirmation, impurity profiling, or quantitative assay, typically follows an integrated workflow. This process ensures that orthogonal data is collected to provide a complete and accurate profile of the substance.



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Caption: General workflow for the spectroscopic characterization of **Nafcillin**.

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